9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-

Catalog No.
S13425399
CAS No.
210046-42-7
M.F
C13H17N5
M. Wt
243.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-

CAS Number

210046-42-7

Product Name

9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-

IUPAC Name

9-ethyl-8-hex-1-ynylpurin-6-amine

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

InChI

InChI=1S/C13H17N5/c1-3-5-6-7-8-10-17-11-12(14)15-9-16-13(11)18(10)4-2/h9H,3-6H2,1-2H3,(H2,14,15,16)

InChI Key

NTPREINFDKCCGW-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=NC2=C(N=CN=C2N1CC)N

9-Ethyl-8-(1-hexynyl)-9H-purin-6-amine (CAS 210046-42-7), commonly referred to as 8-HEEA, is a C8-alkynyl substituted adenine derivative utilized as a targeted ligand in adenosine receptor assays and as a functionalized building block in purine chemistry. By incorporating a lipophilic 1-hexynyl chain at the C8 position of the purine core, this compound provides defined steric and electronic properties compared to standard halogenated precursors. For procurement professionals and assay developers, 8-HEEA serves as a ready-to-deploy antagonist that eliminates the need for in-house cross-coupling, providing direct utility in A3 receptor binding studies and structure-activity relationship (SAR) profiling [1].

Substituting 8-HEEA with its direct synthetic precursor, 8-bromo-9-ethyladenine (8-BEA), or other generic adenine derivatives compromises assay sensitivity and receptor targeting. The A3 adenosine receptor possesses a distinct hydrophobic binding pocket that requires specific steric bulk at the C8 position for engagement. Generic purines or 8-bromo analogs lack this extended aliphatic chain, resulting in reduced binding affinity and altered selectivity profiles across adenosine receptor subtypes. Furthermore, attempting to use 8-phenylethynyl analogs (like 8-PEEA) as direct substitutes introduces aromatic stacking interactions, making them non-interchangeable when specific aliphatic hydrophobic interactions are required for baseline pharmacological modeling [1].

A3 Receptor Affinity: 45-Fold Enhancement Over Halogenated Precursors

In radioligand binding studies utilizing transfected Chinese hamster ovary (CHO) cells, 8-HEEA demonstrated a Ki of 0.62 μM for the A3 adenosine receptor. In direct comparison, the halogenated precursor 8-bromo-9-ethyladenine (8-BEA) exhibited a Ki of 27.8 μM under identical assay conditions [1].

Evidence DimensionA3 Adenosine Receptor Binding Affinity (Ki)
Target Compound Data0.62 μM
Comparator Or Baseline27.8 μM (8-bromo-9-ethyladenine, 8-BEA)
Quantified Difference44.8-fold increase in A3 receptor affinity
ConditionsRadioligand binding studies in stably transfected CHO cells

Procuring the pre-synthesized 8-hexynyl derivative ensures quantifiable engagement with the A3 receptor, preventing the weak signal-to-noise ratios associated with halogenated baseline compounds.

Processability: Bypassing Transition-Metal Catalyzed Cross-Coupling

Synthesizing C8-alkynyl purines requires transition-metal catalyzed Sonogashira coupling of an 8-halogenated precursor with a terminal alkyne. Procuring the pre-synthesized 8-HEEA eliminates this requirement, bypassing the use of palladium catalysts, copper co-catalysts, and volatile 1-hexyne, which streamlines downstream workflows [1].

Evidence DimensionSynthetic workflow efficiency
Target Compound DataDirect integration into biological assays or downstream synthesis
Comparator Or Baseline8-bromo-9-ethyladenine (requires Pd/Cu-catalyzed coupling and subsequent purification)
Quantified DifferenceEliminates 1 full synthetic step and 100% of heavy metal catalyst usage for C8-alkynylation
ConditionsStandard laboratory preparation of C8-substituted adenines

Direct procurement of the functionalized alkyne accelerates project timelines and avoids trace heavy-metal contamination that can interfere with sensitive pharmacological assays.

Ligand Design: Differentiating Aliphatic vs. Aromatic Steric Bulk

In SAR studies of the A3 receptor, the nature of the C8 substituent dictates binding dynamics. While 8-phenylethynyl-9-ethyladenine (8-PEEA) provides rigid aromatic bulk, 8-HEEA provides a flexible aliphatic chain. This structural divergence allows researchers to isolate the effects of aliphatic hydrophobicity from pi-pi stacking interactions [1].

Evidence DimensionStructural interaction profile
Target Compound DataFlexible aliphatic 1-hexynyl chain
Comparator Or BaselineRigid aromatic phenylethynyl chain (8-PEEA)
Quantified DifferenceReplaces 100% of rigid aromatic pi-electron interactions with flexible aliphatic steric bulk
ConditionsReceptor pocket mapping and SAR modeling

Procuring this specific aliphatic variant is essential for precisely mapping the steric constraints of receptor binding pockets without confounding aromatic interactions.

A3 Adenosine Receptor Antagonist Screening

Due to its established Ki of 0.62 μM, 8-HEEA serves as a quantifiable reference compound in radioligand binding assays and functional screens targeting the A3 adenosine receptor. Its use ensures reliable receptor blockade in stably transfected cell lines, providing a consistent baseline for evaluating novel drug candidates [1].

Structure-Activity Relationship (SAR) Profiling of Purines

In medicinal chemistry programs developing purine-based therapeutics, 8-HEEA acts as a critical aliphatic benchmark. It allows researchers to map the spatial and lipophilic constraints of the C8-binding region, contrasting directly with halogenated (8-BEA) or aromatic (8-PEEA) analogs to refine computational docking models [1].

Advanced Building Block for Lipophilic Nucleoside Analogs

For process chemists and formulation scientists, the pre-installed 1-hexynyl group provides a stable, lipophilic anchor. Procuring this compound directly bypasses the need for transition-metal-catalyzed cross-coupling of 8-bromo precursors, streamlining the synthesis of higher-order adenosine receptor modulators and reducing trace metal contamination risks [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.14839556 g/mol

Monoisotopic Mass

243.14839556 g/mol

Heavy Atom Count

18

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